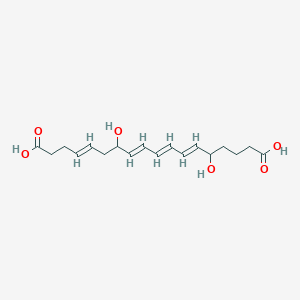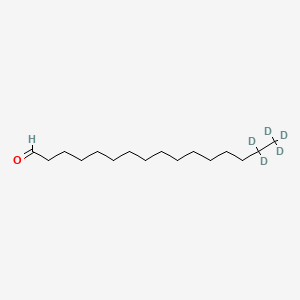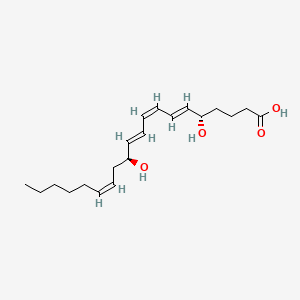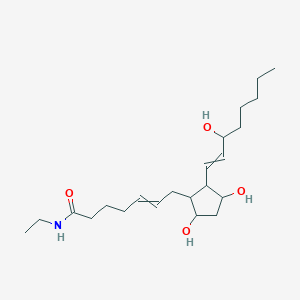
Prostaglandin F2alpha ethyl amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin F2alpha ethyl amide is a derivative of prostaglandin F2alpha, a naturally occurring prostaglandin involved in various physiological processes. Prostaglandins are lipid compounds that exert hormone-like effects and play crucial roles in inflammation, blood flow, the formation of blood clots, and the induction of labor. This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of ophthalmology and reproductive health.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin F2alpha ethyl amide typically involves the modification of prostaglandin F2alpha. One common method includes the amidation of prostaglandin F2alpha with ethylamine. This reaction is often carried out under mild conditions using coupling agents such as carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes protection and deprotection steps to ensure the selective formation of the desired product. Advanced techniques such as biocatalysis and chemoenzymatic synthesis have been employed to improve the efficiency and stereoselectivity of the production process .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin F2alpha ethyl amide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex prostaglandin analogs.
Biology: Investigated for its role in modulating cellular processes such as inflammation and apoptosis.
Medicine: Explored for its therapeutic potential in treating conditions like glaucoma and reproductive disorders. .
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Prostaglandin F2alpha ethyl amide exerts its effects by binding to specific prostaglandin receptors, particularly the FP receptor. This interaction triggers a cascade of intracellular signaling pathways involving G-proteins, leading to various physiological responses. The compound’s mechanism of action includes the regulation of smooth muscle contraction, modulation of inflammatory responses, and influence on blood flow .
Comparison with Similar Compounds
Prostaglandin F2alpha: The parent compound with similar biological activities.
Bimatoprost: An analog used in the treatment of glaucoma and for eyelash growth.
Cloprostenol: A synthetic analog used in veterinary medicine for reproductive management.
Uniqueness: Prostaglandin F2alpha ethyl amide is unique due to its specific amide modification, which can alter its pharmacokinetic properties and receptor binding affinity. This modification may enhance its stability and efficacy in certain therapeutic applications compared to its parent compound and other analogs .
Properties
Molecular Formula |
C22H39NO4 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]-N-ethylhept-5-enamide |
InChI |
InChI=1S/C22H39NO4/c1-3-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23-4-2/h6,9,14-15,17-21,24-26H,3-5,7-8,10-13,16H2,1-2H3,(H,23,27) |
InChI Key |
HLETUMXUCSCVPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCC)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
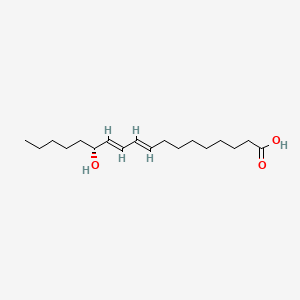
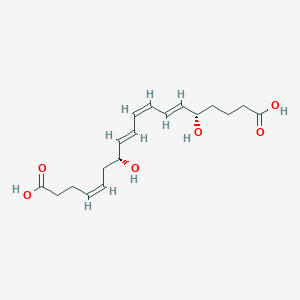
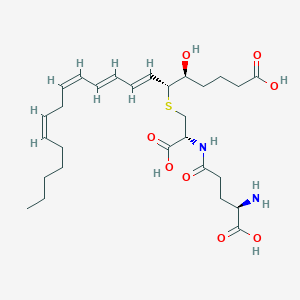



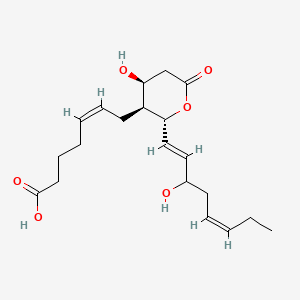
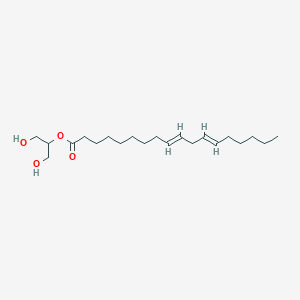
![(5S,6R,7E,9E,11Z,14Z)-6-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10767852.png)
